1-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes an isopropyl group, a methyl group, and a pyrazole ring. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the reaction of 2-isopropyl-6-methylphenylamine with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ISOPROPYL-6-METHYLPHENYL)PROPANAMIDE
- N-(2-ISOPROPYL-6-METHYLPHENYL)NICOTINAMIDE
- N-(2-ISOPROPYL-6-METHYLPHENYL)THIOUREA
Uniqueness
N-(2-ISOPROPYL-6-METHYLPHENYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its pyrazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C15H19N3O |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-methyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-10(2)12-7-5-6-11(3)14(12)16-15(19)13-8-9-18(4)17-13/h5-10H,1-4H3,(H,16,19) |
InChI Key |
XTBMPWWBQDKTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NN(C=C2)C |
Origin of Product |
United States |
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